molecular formula C11H13N3O B3232566 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1342274-70-7

1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B3232566
CAS No.: 1342274-70-7
M. Wt: 203.24 g/mol
InChI Key: LRRKUEBIDLOQBX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound with the CAS Registry Number 1342274-70-7 . Its molecular formula is C11H13N3O, and it has a molecular weight of 203.24 g/mol . The compound is an aminopyrazole derivative, a class of heterocyclic compounds known for their significance in medicinal chemistry and drug discovery research . Pyrazole scaffolds are frequently explored for their potential biological activities. While the specific research applications and mechanism of action for this particular compound require further investigation, related pyrazole derivatives are studied in various pharmacological contexts, including as potential scaffolds for bifunctional molecules . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the available product documentation and material safety data sheet for safe handling and storage information. For researchers interested in this compound, it is available for purchase in quantities ranging from 50mg to 1g .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-11(12)13-14(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRKUEBIDLOQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol as a solvent, with the mixture being heated under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of N-substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 3, and 5 of the pyrazole core. These modifications influence molecular weight, polarity, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine 1: 4-methoxyphenyl; 5: methyl C₁₂H₁₃N₃O 265.12 High solubility, kinase inhibition
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 1: 4-methoxyphenyl; 3: phenyl C₁₆H₁₅N₃O 265.32 Enhanced lipophilicity
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 1: 4-methoxyphenyl; 3: 4-methylphenyl C₁₇H₁₇N₃O 279.34 Improved metabolic stability
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 1: 2,4,6-trichlorophenyl; 3: pyridin-4-yl; 4: 4-fluorophenyl C₂₀H₁₂Cl₃FN₄ 447.69 Kinase inhibition, high potency
1-[(3-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine 1: (3-chlorophenyl)methyl; 5: methyl C₁₁H₁₂ClN₃ 221.69 Anticandidal activity

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine is a compound within the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves reactions between various aryl amines and hydrazine derivatives. A notable method includes the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds under specific conditions to yield the desired pyrazole derivative .

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail these activities.

Anticancer Activity

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine has shown promising anticancer effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in:

  • Liver Cancer Cells (HepG2) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
  • Breast Cancer Cells (MCF7) : Similar inhibitory effects were observed, suggesting a potential role in breast cancer therapy .

Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines

Cell LineIC50 (nM)
HepG2399
MCF7580
NUGC60
DLDI890

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity was comparable to standard anti-inflammatory drugs like dexamethasone at similar concentrations .

Analgesic Properties

In addition to its anti-inflammatory effects, 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine has been reported to possess analgesic properties. Experimental models have shown that it effectively alleviates pain in various settings, further supporting its therapeutic potential .

The precise mechanism through which 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HepG2 Cells : A detailed examination revealed that treatment with 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine resulted in a significant reduction in cell viability, with apoptosis playing a crucial role in this process.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound led to a marked decrease in swelling, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine?

The compound is typically synthesized via multi-step protocols involving cyclization, acylation, and nucleophilic substitution. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization (using ethyl acetoacetate and monomethylhydrazine), followed by formylation and oxidation. Subsequent reactions with aromatic aldehydes or acid chlorides yield derivatives . A scalable route involves solvent-free condensation of barbituric acids, 1H-pyrazol-5-amines, and aldehydes .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and electronic environments (e.g., methoxy group at δ 3.85 ppm) .
  • Mass spectrometry (ESI) : To verify molecular weight (e.g., m/z 437.41 for a nitro-substituted derivative) .
  • IR spectroscopy : Identification of functional groups like NH (3250 cm1^{-1}) and carbonyl (1683 cm1^{-1}) .
  • Elemental analysis : Confirmation of C, H, and N percentages (e.g., C-57.66%, N-16.01%) .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • Antibacterial screening : Agar diffusion or microdilution against Gram-positive/negative strains .
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines to determine IC50_{50} values .
  • Enzyme inhibition : Spectrophotometric assays for targets like carbonic anhydrase isoenzymes (hCA I/II) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

Optimization strategies include:

  • Solvent-free conditions : Reduces purification steps and improves atom economy (e.g., one-pot synthesis of pyrazolo-pyrido-pyrimidines) .
  • Catalytic methods : Use of triethylamine to enhance acylation efficiency in dichloromethane .
  • Column chromatography : Hexane:ethyl acetate (8:2) for high-purity isolation of derivatives .

Q. How do researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or structural modifications. Mitigation involves:

  • Standardized protocols : Uniform cell lines (e.g., MDA-MB-231 for anticancer assays) and controls .
  • SAR studies : Comparing derivatives (e.g., 3,5-dinitro vs. 3-methoxy benzamide substituents) to identify critical functional groups .
  • Dose-response validation : Replicating results across independent labs to confirm activity thresholds .

Q. What computational tools are used to predict reactivity or bioactivity?

Advanced methods include:

  • Quantum chemical calculations : For reaction path optimization and transition-state analysis (e.g., ICReDD’s computational-experimental feedback loop) .
  • Molecular docking : Virtual screening against targets like σ1_1 receptors or urokinase to prioritize derivatives .
  • QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett constants) with antibacterial potency .

Q. How is crystallographic data utilized in structural analysis?

Single-crystal X-ray diffraction provides:

  • Bond angles/lengths : Critical for understanding steric effects (e.g., triclinic crystal system with α = 79.906° for a fluorophenyl derivative) .
  • Intermolecular interactions : Hydrogen bonding or π-π stacking patterns influencing solubility and stability .
  • Validation of stereochemistry : Confirming configurations (e.g., R/S assignments in tetrahydrofuran derivatives) .

Q. What strategies improve selectivity in receptor antagonism or enzyme inhibition?

Approaches include:

  • Mannich base modifications : Introducing piperazine or fluorophenyl groups to enhance hCA II selectivity over hCA I .
  • Substituent tuning : Replacing chlorine with methoxy groups to reduce off-target effects in CCK1 receptor antagonists .
  • Pharmacophore mapping : Identifying essential motifs (e.g., pyrazole core with 4-methoxyphenyl) for σ1_1 receptor binding .

Methodological Considerations

Q. How are stability and storage conditions determined for derivatives?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Assessing decomposition temperatures.
  • Long-term storage tests : Monitoring degradation in dark, dry conditions at 4°C .
  • HPLC purity checks : Post-storage analysis to detect hydrolysis or oxidation .

Q. What are best practices for synthesizing novel analogs with improved pharmacokinetics?

Key steps include:

  • LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility .
  • Metabolic stability assays : Microsomal incubation to identify vulnerable sites (e.g., methyl group oxidation) .
  • Pro-drug strategies : Masking polar groups (e.g., acylated amines) for better bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

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